Cas no 380338-24-9 (methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)

Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate is a structurally complex organic compound featuring an imidazole core with phenyl and acetamidophenyl substituents, linked via a sulfanylacetamido bridge to a methyl benzoate group. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly in targeting enzyme inhibition or receptor modulation. The presence of multiple functional groups enhances its binding versatility, while the ester moiety allows for further derivatization. Its well-defined structure facilitates precise biochemical studies, making it valuable for research in pharmacological and synthetic applications.
methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate structure
380338-24-9 structure
Product Name:methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate
CAS No:380338-24-9
MF:C27H24N4O4S
MW:500.568864822388
CID:6368069
PubChem ID:4146222
Update Time:2025-10-31

methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate
    • methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
    • Benzoic acid, 4-[[2-[[1-[4-(acetylamino)phenyl]-4-phenyl-1H-imidazol-2-yl]thio]acetyl]amino]-, methyl ester
    • 380338-24-9
    • Oprea1_087778
    • F1008-0015
    • AKOS001026126
    • methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate
    • Z56821199
    • methyl 4-(2-{[1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
    • Inchi: 1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33)
    • InChI Key: AEJRIJJYJGSOOH-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(CSC2N(C3=CC=C(NC(C)=O)C=C3)C=C(C3=CC=CC=C3)N=2)=O)C=C1

Computed Properties

  • Exact Mass: 500.15182643g/mol
  • Monoisotopic Mass: 500.15182643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 128Ų

methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA58592-1mg
methyl 4-(2-{[1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
380338-24-9
1mg
$245.00 2024-04-20
Life Chemicals
F1008-0015-1mg
methyl 4-(2-{[1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
380338-24-9 90%+
1mg
$54.0 2023-07-28

Additional information on methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate

Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate (CAS No. 380338-24-9): A Comprehensive Overview

Methyl 4-(2-{1-(4-acetamidophenyl-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate, identified by its CAS number 380338-24-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multiple functional groups and heterocyclic components, contributes to its unique chemical properties and potential therapeutic applications.

The molecular framework of Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate incorporates several key structural motifs that are highly relevant in medicinal chemistry. Specifically, the presence of an acetamido group, a phenyl ring, and a 1H-imidazol-2-ylsulfanyl moiety suggests a multifaceted interaction with biological targets. These structural elements are often exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and selectivity.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological pathways involved in various diseases. Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate has been studied for its potential role in modulating pathways associated with inflammation, cancer, and neurodegenerative disorders. The compound's ability to interact with specific enzymes and receptors has been explored through both computational modeling and experimental validation.

One of the most compelling aspects of Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate is its structural diversity, which allows for the fine-tuning of its biological activity. Researchers have leveraged this flexibility to design derivatives with enhanced potency and reduced side effects. For instance, modifications to the phenyl ring or the 1H-imidazol-2-ylsulfanyl group have been shown to significantly alter the compound's interaction with target proteins. These findings highlight the importance of structural optimization in drug development.

The synthesis of Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate involves a series of multi-step reactions that require precise control over reaction conditions. The process typically begins with the preparation of key intermediates, such as the imidazole derivative and the acetamido-substituted benzoyl chloride. These intermediates are then coupled using appropriate coupling reagents to form the final product. The synthesis route has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

Evaluation of Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate in preclinical studies has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, while animal models have shown potential therapeutic effects without significant toxicity. These results have positioned this compound as a valuable candidate for further clinical investigation.

The future direction of research on Methyl 4-(2-{1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate includes exploring its mechanism of action in greater detail and conducting Phase I/II clinical trials to assess its safety and efficacy in human subjects. Additionally, computational studies using advanced molecular modeling techniques are being employed to predict how modifications to the molecule might improve its pharmacological properties.

In conclusion, Methyl 4-(2-{1-(4-acetamidophenyl-4 phenyl-1H-imidazol -2 - ylsulfanyl} acetamido)benzoate (CAS No. 380338-24 -9) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups and biological activities makes it an attractive candidate for further development into a therapeutic agent. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity.

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